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molecular formula C12H11N3O2S B113112 4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid CAS No. 857200-26-1

4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid

Cat. No. B113112
M. Wt: 261.3 g/mol
InChI Key: DOPXFPSWBAHAIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08975250B2

Procedure details

A mixture containing 3.98 g (13.75 mmol) of the product prepared in step 20.1, 34.4 mL (34.4 mmol) of 1N NaOH and 35 mL of ethanol is stirred at room temperature overnight. The ethanol is evaporated off under reduced pressure and the residue is diluted in 100 mL of water. 65 mL of aqueous 1N HCl solution are added and the precipitate formed is drained by suction. The solid is rinsed with water and dried under vacuum. 2.88 g of the expected product are obtained in the form of a beige-coloured solid. Yield=92%.
Quantity
3.98 g
Type
reactant
Reaction Step One
Name
Quantity
34.4 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[N:8]=[C:7]([NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:6]([C:16]([O:18]CC)=[O:17])=[CH:5][N:4]=1.[OH-].[Na+]>C(O)C>[CH3:1][S:2][C:3]1[N:8]=[C:7]([NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:6]([C:16]([OH:18])=[O:17])=[CH:5][N:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.98 g
Type
reactant
Smiles
CSC1=NC=C(C(=N1)NC1=CC=CC=C1)C(=O)OCC
Name
Quantity
34.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethanol is evaporated off under reduced pressure
ADDITION
Type
ADDITION
Details
the residue is diluted in 100 mL of water
ADDITION
Type
ADDITION
Details
65 mL of aqueous 1N HCl solution are added
CUSTOM
Type
CUSTOM
Details
the precipitate formed
WASH
Type
WASH
Details
The solid is rinsed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CSC1=NC=C(C(=N1)NC1=CC=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.88 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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